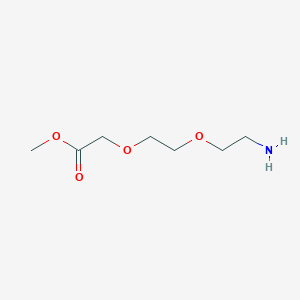

NH2-PEG2-甲基乙酸酯

描述

NH2-PEG2-methyl acetate is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of NH2-PEG2-methyl acetate involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis

The molecular formula of NH2-PEG2-methyl acetate is C7H15NO4 . Its exact mass is 177.10 and its molecular weight is 177.200 .Chemical Reactions Analysis

NH2-PEG2-methyl acetate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

The physical and chemical properties of NH2-PEG2-methyl acetate include a molecular weight of 213.66 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, rotatable bond count of 8, exact mass of 213.0767857 g/mol, monoisotopic mass of 213.0767857 g/mol, topological polar surface area of 70.8 Ų, heavy atom count of 13, and a formal charge of 0 .科学研究应用

增强膜的抗生物污垢性能

NH2-PEG2-甲基乙酸酯及其衍生物,如氨基官能化的纳米金刚石 (ND-NH2) 和聚乙二醇接枝纳米金刚石 (ND-PEG),已被用于改善膜生物反应器系统中醋酸纤维素膜的抗生物污垢性能。该应用在水处理和净化过程中至关重要。将 ND-PEG 加入膜基质中会增加亲水性,从而减少膜生物污垢并增强临界通量和抗污垢性能。这种改进归因于膜的改性表面特性,这还表现出更高的 COD 去除效率和细胞外聚合物 (EPS) 和可溶性微生物产物 (SMP) 中蛋白质和碳水化合物的浓度降低 (Etemadi, Yegani, & Seyfollahi, 2017)。

生物医学工程和药物递送

在生物医学应用方面,NH2-PEG2-甲基乙酸酯衍生物因其在药物递送系统中的潜力而受到探索。该化合物改性表面性质并增强溶解性和生物相容性的能力使其成为设计药物载体的理想候选者,该药物载体可以提高治疗效果并降低毒性。例如,用 NH2-PEG (GO-PEG-NH2) 官能化的氧化石墨烯因其在体外和体内的稳定性和降低的毒性而受到研究,为医疗灭菌和药物递送系统中的进一步应用提供了有希望的选择 (Soares 等,2019)。

环境应用

NH2-PEG2-甲基乙酸酯已用于环境应用,例如开发用于从废水中去除染料的吸附膜。由 NH2-PEG2-甲基乙酸酯促进的金属有机骨架衍生的多孔碳 (MOFDPC) 纳米粒子掺入醋酸纤维素基质中,所得膜对各种污染物具有增强的吸附能力和选择性。该应用展示了该化合物在解决环境污染和促进可持续水管理实践中的效用 (Tahazadeh 等,2021)。

作用机制

Target of Action

NH2-PEG2-methyl acetate is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

NH2-PEG2-methyl acetate, being a PEG-based PROTAC linker , plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of NH2-PEG2-methyl acetate is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. The PROTAC, synthesized using NH2-PEG2-methyl acetate, binds to the target protein and an E3 ubiquitin ligase. This binding leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Result of Action

The primary result of the action of a PROTAC synthesized using NH2-PEG2-methyl acetate is the degradation of the target protein . This degradation can alter cellular processes and potentially lead to the desired therapeutic effects.

属性

IUPAC Name |

methyl 2-[2-(2-aminoethoxy)ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-10-7(9)6-12-5-4-11-3-2-8/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBYEYGFAFFNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

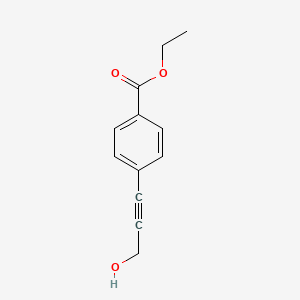

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

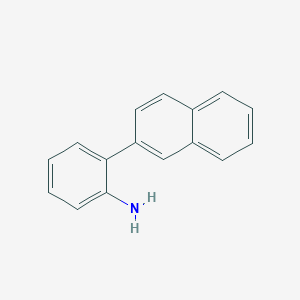

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)